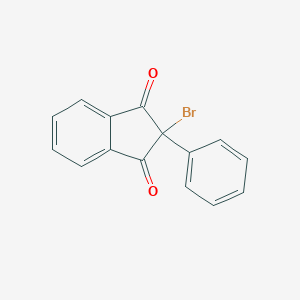

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-phenylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUAEOKKYUSIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170915 | |

| Record name | 1,3-Indandione, 2-bromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-20-3 | |

| Record name | 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-phenylindan-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1801-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Indandione, 2-bromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-2-PHENYLINDAN-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY9A648KXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (CAS No. 1801-20-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a halogenated derivative of the indane-1,3-dione scaffold, a privileged structure in medicinal chemistry. The parent indane-1,3-dione core is recognized for a variety of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a phenyl group at the 2-position creates a versatile chemical entity with potential for further functionalization and exploration in drug discovery programs. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on practical insights for laboratory research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1801-20-3 | [1] |

| Molecular Formula | C₁₅H₉BrO₂ | |

| Molecular Weight | 301.14 g/mol | |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Soluble in various organic solvents. | General knowledge |

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the preparation of the precursor, 2-phenyl-1H-indene-1,3(2H)-dione, followed by its selective bromination at the 2-position.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2-phenyl-1H-indene-1,3(2H)-dione (Precursor)

The synthesis of the precursor, 2-phenyl-1H-indene-1,3(2H)-dione, can be achieved through the reaction of 2-diazo-1,3-indanedione with benzene in the presence of a rhodium (II) acetate catalyst.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-diazo-1,3-indanedione in a suitable amount of benzene.

-

Catalyst Addition: Add a catalytic amount of rhodium (II) acetate to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete, monitoring by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure 2-phenyl-1H-indene-1,3(2H)-dione.

-

2-diazo-1,3-indanedione: This reactant serves as a carbene precursor, which is essential for the C-H insertion reaction into the benzene ring.

-

Benzene: Acts as both the reactant and the solvent in this transformation.

-

Rhodium (II) acetate: This catalyst is highly effective for promoting the decomposition of the diazo compound and facilitating the subsequent C-H insertion reaction.

-

Reflux: The elevated temperature is necessary to overcome the activation energy for the decomposition of the diazo compound and the subsequent reaction.

Step 2: Bromination of 2-phenyl-1H-indene-1,3(2H)-dione

The final step involves the electrophilic bromination of the precursor at the C-2 position.[3]

-

Dissolution: Dissolve 2-phenyl-1H-indene-1,3(2H)-dione in chloroform in a suitable reaction flask.

-

Bromine Addition: To the stirred solution, add a solution of bromine in chloroform dropwise at room temperature.

-

Reaction: Continue stirring at room temperature until the reaction is complete, as indicated by TLC.

-

Work-up: After the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

-

2-phenyl-1H-indene-1,3(2H)-dione: The active methylene group at the C-2 position is susceptible to electrophilic substitution.

-

Bromine: The electrophilic bromine source for the reaction.

-

Chloroform: A suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.

-

Room Temperature: The reaction is typically facile and does not require heating.

Reactivity and Potential Applications

Chemical Reactivity

The presence of the bromine atom at the alpha-position to two carbonyl groups makes this compound a reactive species. It can undergo nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. This reactivity allows for the introduction of various functional groups at the 2-position, making it a valuable intermediate for the synthesis of a diverse range of indane-1,3-dione derivatives.

Potential Applications in Drug Development

The indane-1,3-dione scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have been investigated for their potential as:

-

Anticoagulants: The structural similarity of some indane-1,3-dione derivatives to vitamin K antagonists has led to their exploration as anticoagulant agents.[2]

-

Anticancer Agents: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

-

Anti-inflammatory Agents: The scaffold has been utilized in the design of compounds with anti-inflammatory properties.[2]

While specific biological data for this compound is not extensively reported in publicly available literature, its role as a key synthetic intermediate allows for the generation of libraries of novel indane-1,3-dione derivatives for screening in various disease models. The phenyl group at the 2-position can be further modified to explore structure-activity relationships, and the bromine atom provides a handle for introducing diverse chemical moieties to modulate the pharmacological profile.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[4][5]

-

Storage: Store in a cool, dry place away from incompatible materials.[4]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6]

Conclusion

This compound is a valuable synthetic building block with significant potential in the field of medicinal chemistry. Its straightforward synthesis and inherent reactivity provide a platform for the development of novel indane-1,3-dione derivatives with diverse pharmacological activities. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications to aid researchers in their exploration of this promising chemical entity.

References

-

2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820 - PubChem. (n.d.). Retrieved from [Link]

- Synthetic Applications of 2-diazo-1,3-indanedione. (2019). Indian Journal of Heterocyclic Chemistry, 29(2), 167-179.

-

Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

physicochemical properties of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of the indandione scaffold, a privileged structure in medicinal chemistry and materials science. The presence of a bromine atom at the C2 position, along with a phenyl substituent, imparts unique reactivity and physicochemical characteristics to the molecule. This guide provides a comprehensive overview of its properties, synthesis, spectroscopic characterization, and applications, serving as a critical resource for professionals engaged in organic synthesis and drug discovery. The strategic placement of the bromo and phenyl groups makes this compound a versatile intermediate for creating more complex molecular architectures, particularly heterocyclic systems with potential biological activities.

Molecular Structure and Core Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the core properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉BrO₂ | [1] |

| Molecular Weight | 315.14 g/mol | [2] |

| CAS Number | 1801-20-3 | [1][3] |

| Appearance | Off-white to light yellow powder/crystals | [4] |

| Melting Point | 87-93 °C | [4] |

| Solubility | Soluble in chloroform, ethanol; very slightly soluble in water. | [5] |

| Storage Conditions | 0-8°C, under inert atmosphere. | [4][6] |

Synthesis and Purification

The primary route for the synthesis of this compound involves the bromination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. This reaction leverages the acidic nature of the C2 proton, which is positioned between two electron-withdrawing carbonyl groups, facilitating its removal and subsequent substitution.

Synthetic Workflow Diagram

Sources

- 1. 2-BROMO-2-PHENYL-INDAN-1,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- | C16H11BrO2 | CID 323027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1801-20-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-PHENYL-1,3-INDANDIONE | 83-12-5 [chemicalbook.com]

- 6. chiralen.com [chiralen.com]

spectral data for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

An In-Depth Technical Guide to the Spectral Data of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

Introduction

This compound is a halogenated derivative of 1,3-indandione, a class of compounds with a wide range of applications in organic synthesis and medicinal chemistry. The introduction of a bromine atom at the alpha position to the carbonyl groups, along with a phenyl substituent, creates a stereocenter and significantly influences the molecule's reactivity, making it a valuable building block for more complex structures. Derivatives of 1,3-indandione have been investigated for their anticoagulant, anti-inflammatory, and antimicrobial activities.[1][2] A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of its expected infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, grounded in established spectroscopic principles and data from closely related analogues.

Molecular Structure

The structure of this compound features a bicyclic indane-1,3-dione core, with a bromine atom and a phenyl group attached to the C2 position.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectral data of this compound provides a unique fingerprint for its identification. The combination of strong carbonyl absorptions in the IR spectrum, the characteristic aromatic signals in the ¹H and ¹³C NMR spectra, and the distinct isotopic pattern of the molecular ion in the mass spectrum allows for the unambiguous confirmation of its structure. This guide serves as a valuable resource for researchers working with this compound, facilitating its synthesis, purification, and application in further chemical transformations.

References

-

Punia, R., Mor, S., & Kumar, A. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. Available at: [Link]

-

Supporting Information for various organic compounds. (n.d.). Retrieved from [Link]

-

Punia, R., et al. (2023). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-1,3-indandione. PubChem. Retrieved from [Link]

- D'hooghe, M., & De Kimpe, N. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.

-

Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Profile of 2-bromo-2,3-dihydro-1H-indene: A Technical Guide. BenchChem.

-

PubChem. (n.d.). 2-bromo-2,3-dihydro-1H-indene. PubChem. Retrieved from [Link]

-

Ahmedova, A., et al. (2015). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate. Available at: [Link]

-

Supporting Information for Synthesis of 1,3-dibromo-2-aryl-1H-indenes via NBS mediated unusual bromination of 2-alkynylbenzaldoximes. (n.d.). Retrieved from [Link]

-

Universal Biologicals. (n.d.). This compound (CS-0116873-1g). Universal Biologicals. Retrieved from [Link]

-

De Kimpe, N. (2009). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. ResearchGate. Available at: [Link]

- Cariou, K. (2021).

- Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry.

-

Chemeurope.com. (n.d.). Haloketone. Chemeurope.com. Retrieved from [Link]

- Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry.

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct. ResearchGate. Available at: [Link]

- BenchChem. (n.d.).

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Wikipedia. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-phenylpentane-1,3-dione. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2-phenyl-. NIST WebBook. Retrieved from [Link]

- Fanelli, O. (1975).

- Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.

- PubMed. (n.d.).

- Synthesis and Characterization Of 2-Substituted Deriv

Sources

An In-depth Technical Guide to 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, an α-haloketone derivative of the indan-1,3-dione scaffold, is a highly versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The indan-1,3-dione core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The introduction of a bromine atom at the C2 position, adjacent to a carbonyl group, creates a molecule with two key electrophilic centers, rendering it a valuable precursor for the construction of complex heterocyclic systems.[2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound . It is also commonly referred to as 2-bromo-2-phenylindan-1,3-dione.

| Property | Value |

| CAS Number | 1801-20-3 |

| Molecular Formula | C₁₅H₉BrO₂ |

| Molecular Weight | 301.14 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The synthesis of the title compound is a two-step process, beginning with the formation of the 2-phenyl-1,3-indandione precursor, followed by a selective α-bromination.

Step 1: Synthesis of 2-Phenyl-1,3-indandione

The precursor, 2-phenyl-1,3-indandione, can be synthesized via a condensation reaction. A common method involves the reaction of diethyl phthalate with phenylacetic acid in the presence of a strong base like sodium methoxide.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-indandione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol to prepare sodium methoxide.

-

Addition of Reagents: To the sodium methoxide solution, add diethyl phthalate and phenylacetic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-phenyl-1,3-indandione.

Step 2: α-Bromination of 2-Phenyl-1,3-indandione

The second step involves the selective bromination of the α-carbon of the dione. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction is often initiated by a radical initiator like benzoyl peroxide or by UV light.

Mechanism of Bromination

The bromination of the α-carbon to a carbonyl group can proceed via an acid- or base-catalyzed mechanism, or through a free-radical pathway. When using NBS with a radical initiator, the reaction follows a free-radical chain mechanism.

Figure 1: Free-Radical Bromination Mechanism.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 2-phenyl-1,3-indandione in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial. The following are the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the indan-1,3-dione core and the phenyl group would appear as multiplets in the range of δ 7.0-8.5 ppm. The absence of the characteristic singlet for the C2 proton of the precursor (around δ 4.2 ppm) confirms the substitution. |

| ¹³C NMR | The two carbonyl carbons (C1 and C3) are expected to resonate at around δ 190-200 ppm. The C2 carbon bearing the bromine and phenyl group would appear around δ 60-70 ppm. Aromatic carbons will be observed in the δ 120-140 ppm region. |

| FT-IR (KBr) | Strong absorption bands for the two carbonyl groups (C=O) are expected around 1700-1740 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-Br stretching may be visible in the fingerprint region (500-700 cm⁻¹). |

| Mass Spec. (EI) | The mass spectrum should show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine radical (•Br) and carbon monoxide (CO). |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its nature as an α-haloketone, possessing two primary electrophilic sites: the α-carbon and the carbonyl carbons. This dual reactivity makes it a powerful building block for the synthesis of various heterocyclic compounds.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive examination of the molecular structure of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, a compound of significant interest in synthetic organic chemistry. As a Senior Application Scientist, the aim of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this molecule's synthesis, structural characteristics, and spectroscopic profile. The information presented herein is curated from peer-reviewed scientific literature and established chemical databases to ensure technical accuracy and reliability.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 1801-20-3, is a halogenated derivative of 2-phenyl-1,3-indandione.[1][2][3][4] Its core structure consists of an indane-1,3-dione framework, which is a bicyclic system composed of a benzene ring fused to a five-membered ring bearing two ketone functionalities. At the second position of the five-membered ring, both a bromine atom and a phenyl group are substituted, creating a chiral center.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-bromo-2-phenylindane-1,3-dione |

| CAS Number | 1801-20-3 |

| Molecular Formula | C₁₅H₉BrO₂ |

| Molecular Weight | 301.14 g/mol [1] |

| InChIKey | GEUAEOKKYUSIJF-UHFFFAOYSA-N |

The presence of the bulky phenyl and bromo substituents on the same carbon atom (C2) significantly influences the molecule's stereochemistry and reactivity. This guide will delve into the experimental data that elucidates its precise three-dimensional structure.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the bromination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. This reaction proceeds via an electrophilic substitution mechanism.

General Synthetic Protocol

The following is a generalized protocol based on the synthesis of related 2-aryl-2-bromo-1H-indene-1,3(2H)-diones:

-

Starting Material: 2-phenyl-1H-indene-1,3(2H)-dione is dissolved in a suitable inert solvent, such as chloroform or carbon tetrachloride.

-

Brominating Agent: A solution of bromine (Br₂) in the same solvent is added dropwise to the solution of the starting material at room temperature with constant stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Mechanistic Pathway

The synthesis of this compound involves the electrophilic attack of bromine on the enolate of 2-phenyl-1H-indene-1,3(2H)-dione. The acidic proton at the C2 position is readily abstracted in the presence of a trace amount of base or can exist in equilibrium with its enol form.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization and Molecular Structure

The molecular structure of this compound has been elucidated through various spectroscopic techniques. The following sections detail the expected and reported spectral data that are crucial for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indane and the phenyl rings. The protons on the fused benzene ring of the indane moiety will typically appear as a complex multiplet in the downfield region (around 7.8-8.2 ppm). The protons of the C2-phenyl group will also resonate in the aromatic region (around 7.2-7.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the quaternary C2 carbon. The carbonyl carbons are expected to resonate at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The quaternary carbon at the C2 position, bonded to both the bromine and the phenyl group, will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1700-1740 cm⁻¹. Other significant peaks would include those for the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Table 2: Summary of Expected Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.2 ppm) |

| ¹³C NMR | Carbonyl carbons (~190-200 ppm), Aromatic carbons, Quaternary C2 carbon |

| IR Spectroscopy | Strong C=O stretching (~1700-1740 cm⁻¹), Aromatic C-H and C=C stretching |

| Mass Spectrometry | Molecular ion peaks [M]⁺ and [M+2]⁺ in approximately 1:1 ratio |

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the presence of the bromine atom at the C2 position, making it a good leaving group in nucleophilic substitution reactions. This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.

Photochemical Reactivity

Studies on related 2-aryl-2-bromo-1H-indene-1,3(2H)-diones have shown that they undergo photochemical reactions.[1] Irradiation can lead to the homolytic cleavage of the C-Br bond, forming a resonance-stabilized radical intermediate. This radical can then participate in various reactions depending on the solvent and other reagents present, leading to the formation of diverse photoproducts.

Caption: Photochemical reactivity pathway of this compound.

Precursor for Heterocyclic Synthesis

The title compound is a key precursor for the synthesis of various fused heterocyclic compounds. For instance, it can undergo cyclocondensation reactions with dinucleophiles to form novel polycyclic systems, which are of interest in medicinal chemistry and materials science.

Conclusion

This compound is a fascinating molecule with a rich chemical profile. Its synthesis is straightforward, and its structure has been well-defined by a combination of spectroscopic methods. The reactivity of this compound, particularly its photochemical behavior and its utility as a synthetic intermediate, opens up avenues for the creation of novel and potentially bioactive molecules. This guide has provided a foundational understanding of its molecular structure, which is essential for any researcher working with or considering the use of this compound in their scientific endeavors.

References

-

Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene- 1,3(2H)-diones. (2015). Journal of Chemical and Pharmaceutical Research, 7(4), 984-990. [Link]

-

2-BROMO-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE. Matrix Fine Chemicals. [Link]

-

2-BROMO-2-PHENYLINDAN-1,3-DIONE. Drugfuture. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

Introduction

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a valuable synthetic intermediate in organic and medicinal chemistry. As a member of the α-haloketone class, its utility is derived from the two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—making it a potent building block for complex molecular architectures.[1][2] This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical safety and handling procedures for this compound, ensuring its effective use while prioritizing laboratory and personal safety.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the correct identification and understanding of the compound's physical nature.

| Property | Value | Source |

| Chemical Name | This compound | BLDpharm |

| Synonyms | 2-Bromo-2-phenyl-1,3-indandione | N/A |

| CAS Number | 1801-20-3 | BLDpharm[3] |

| Molecular Formula | C₁₅H₉BrO₂ | Derived |

| Molecular Weight | 301.14 g/mol | Derived |

| Appearance | Solid (Expected) | General Chemical Knowledge |

Note: Specific properties like melting point and solubility may vary by supplier and purity. Always consult the supplier-specific Safety Data Sheet (SDS).

Hazard Identification and Risk Assessment

GHS Hazard Classifications (Inferred)

Based on analogous compounds like 2-Bromo-1H-indene-1,3(2H)-dione, the following GHS classifications are anticipated[4]:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Core Toxicological Risks:

-

Irritation: Direct contact with skin, eyes, or mucous membranes is likely to cause significant irritation.[4][5] α-Haloketones are known alkylating agents, and their reactivity can lead to tissue damage upon contact.[2]

-

Respiratory Effects: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[4][5]

-

Lachrymatory Effects: Many α-haloketones are potent lachrymators, causing immediate tearing and eye discomfort. This property must be assumed for this compound.

-

Unknown Long-Term Effects: Due to a lack of specific toxicological studies, chronic exposure effects are unknown. As a matter of prudence, exposure should be minimized.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory.

Primary Engineering Controls

The fundamental principle is to contain the chemical and prevent any exposure.

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, adding to reactions) and any work with its solutions must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Designated Work Area: An area within the fume hood should be designated specifically for working with this compound to prevent cross-contamination.

Mandatory Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It should be selected based on the potential routes of exposure.

-

Eye and Face Protection: Tight-fitting safety goggles are insufficient. A full-face shield worn over chemical safety goggles is required to protect against splashes and the potent lachrymatory effects.[6]

-

Skin Protection:

-

Gloves: Use nitrile gloves as a minimum standard. For extended operations or when handling larger quantities, double-gloving (wearing two pairs of nitrile gloves) or using thicker, chemical-resistant gloves (e.g., butyl rubber) is recommended. Inspect gloves for any signs of degradation or perforation before and during use.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required.

-

-

Respiratory Protection: For situations where dust generation is unavoidable (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[6]

Safe Handling, Storage, and Disposal Workflow

A systematic workflow minimizes the risk of exposure and accidental release at every stage of the compound's lifecycle in the laboratory.

Experimental Workflow Diagram

The following diagram outlines the critical control points for safely handling this compound.

Caption: Standard workflow for handling this compound.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Container: Store in the original, tightly sealed container.[5][7]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture. α-haloketones can be sensitive to moisture, potentially leading to slow hydrolysis and the release of hydrobromic acid (HBr), creating a corrosive and hazardous atmosphere within the container. Handle under inert gas if long-term stability is critical.[7]

Disposal Procedures

All waste must be treated as hazardous.

-

Solid Waste: Contaminated items (gloves, weighing paper, paper towels) and excess solid reagent must be collected in a clearly labeled, sealed container for hazardous solid waste.

-

Liquid Waste: Halogenated organic waste streams should be collected in a designated, labeled container. Do not mix with non-halogenated waste.

-

Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[5]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

| Scenario | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6] |

| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8] |

| Spill | Evacuate the immediate area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[5] Do not use combustible materials like paper towels for the initial absorption of a large spill. |

Reactivity Profile and Mechanistic Hazards

Understanding the reactivity of this compound is key to anticipating and preventing hazardous reactions.

Susceptibility to Nucleophilic Attack

The compound is highly susceptible to nucleophilic attack. This is the basis of its synthetic utility but also a primary hazard. Reaction with nucleophiles (e.g., amines, thiolates, hydroxide) can be highly exothermic.

Potential for Degradation

As an α-haloketone, the compound may be sensitive to bases and moisture, which can initiate degradation pathways. For instance, exposure to moisture over time can lead to hydrolysis, generating hydrobromic acid (HBr), which is corrosive and toxic.

Caption: Potential hydrolysis pathway releasing corrosive HBr gas.

References

-

Universal Biologicals. this compound (CS-0116873-1g).[Link]

-

PubChem. 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)-.[Link]

-

Generic SDS. SAFETY DATA SHEET - 2-Bromo-1-indanone. (A representative SDS for a similar chemical structure). [Link]

-

PubChem. 2-Bromo-1,3-indandione.[Link]

-

ResearchGate. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.[Link]

-

National Institutes of Health. Synthetic Access to Aromatic α-Haloketones.[Link]

-

ResearchGate. Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones...[Link]

-

Wikipedia. α-Halo ketone.[Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. 1801-20-3|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

stability and storage of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

**Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, a key intermediate in synthetic organic chemistry and drug discovery. Addressing the needs of researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights. It delves into the primary degradation pathways, including photolytic, thermal, and hydrolytic decomposition, and offers detailed protocols for handling, storage, and stability assessment. The guide is structured to provide not just recommendations, but the causal scientific reasoning behind them, ensuring the integrity of experimental outcomes and the longevity of this critical reagent.

Chemical Profile and Inherent Stability Characteristics

This compound is a halogenated organic compound whose utility is intrinsically linked to its reactivity. This reactivity, however, also dictates its stability profile. The core structure consists of an indane-1,3-dione framework with two key substituents at the C2 position: a phenyl group and a bromine atom.

The primary determinant of its instability is the carbon-bromine (C-Br) bond at a tertiary, benzylic-like position. This bond is relatively weak and susceptible to cleavage through several mechanisms:

-

Homolytic Cleavage: The C-Br bond can break to form a bromine radical and a resonance-stabilized tertiary radical on the indenedione core. This process is often initiated by energy input, such as ultraviolet (UV) light.[1][2]

-

Heterolytic Cleavage: The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions, especially in the presence of moisture or other nucleophiles.

The dione functionality also influences the molecule's chemistry, but the C-Br bond is the most probable site of initial degradation. Understanding this inherent lability is fundamental to establishing appropriate handling and storage protocols.

Factors Influencing Degradation and Mitigation Strategies

The stability of this compound is not absolute and is highly dependent on its environment. The principal external factors that can induce degradation are light, temperature, and moisture.

Photostability

This compound is particularly susceptible to photodegradation. Research on analogous 2-aryl-2-bromo-1H-indene-1,3(2H)-diones demonstrates that photoirradiation in solution initiates the homolytic cleavage of the C2-Br bond.[1][2] This generates a highly reactive free radical intermediate, which then undergoes further reactions that are dependent on the solvent environment.[1][2]

Mechanism Insight: The initial step is the absorption of light energy (hν), which promotes the molecule to an excited state, leading to the breaking of the weakest bond—in this case, the C-Br bond. The resulting indenedione radical can then react with the solvent, dimerize, or undergo other complex rearrangements.[1][2]

Mitigation Protocol:

-

Solid State: Always store the solid compound in amber or opaque vials to protect it from light.

-

In Solution: Prepare solutions fresh for each experiment. If a stock solution must be stored for a short period, it should be kept in an amber volumetric flask or a vial wrapped in aluminum foil and refrigerated. Minimize exposure of the solution to ambient laboratory light during experimental setup.

Caption: Postulated photodegradation pathway via C-Br bond homolysis.

Thermal Stability

Mitigation Protocol:

-

Avoid unnecessary exposure to high temperatures.

-

For reactions requiring heat, use the lowest effective temperature and monitor the reaction for the formation of impurities.

-

Long-term storage should be under refrigerated conditions.[3][4]

Hydrolytic and Chemical Stability

The presence of the electrophilic carbon attached to the bromine, along with two carbonyl groups, makes the molecule susceptible to hydrolysis, especially in the presence of bases or strong acids. Nucleophilic attack by water or hydroxide ions can lead to the substitution of the bromine atom.

Mitigation Protocol:

-

Store the compound in a desiccator or under a dry, inert atmosphere (e.g., Argon or Nitrogen) to protect it from atmospheric moisture.[5]

-

Use anhydrous solvents when preparing solutions for non-aqueous chemistry.

-

Avoid contact with strong oxidizing agents, bases, and acids, as these are generally incompatible with halo-organic compounds.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is paramount to preserving the integrity of this compound.

Summary of Storage Conditions

The following table summarizes the recommended conditions for short-term and long-term storage.

| Parameter | Long-Term Storage (Months to Years) | Short-Term Storage (Days to Weeks) |

| Temperature | 2–8°C.[3][4] | 2–8°C. |

| Atmosphere | Dry, Inert Gas (Argon or Nitrogen recommended).[5] | Tightly sealed container, preferably under inert gas. |

| Light Protection | Mandatory; store in an amber or opaque container. | Mandatory; use amber vials or wrap containers in foil. |

| Container | Tightly sealed glass vial with a chemically resistant cap. | Tightly sealed glass vial. |

| Location | Well-ventilated, designated chemical storage area away from incompatibles.[5][6] | In a refrigerator or cold room, clearly labeled. |

Safe Handling Workflow

Safe handling ensures both user safety and compound purity. The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[7]

Caption: A logical workflow for the safe handling of the compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).[8]

-

Body Protection: A standard laboratory coat is required.[3]

-

Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

Protocol for a Self-Validating Forced Degradation Study

To ensure trustworthiness in experimental results, researchers can validate the stability of their specific batch of this compound under their laboratory conditions. A forced degradation study is the authoritative method for this purpose.

Objective: To assess the stability of the compound under accelerated stress conditions (light, heat, and hydrolysis) using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

This compound

-

HPLC-grade acetonitrile (ACN) and water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

HPLC system with a C18 column and UV detector

-

Calibrated oven, photostability chamber (or UV lamp), pH meter

Methodology:

-

Prepare Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in acetonitrile. This will be your "Time 0" reference sample.

-

Set Up Stress Conditions:

-

Photolytic Stress: Transfer an aliquot of the stock solution to a clear glass vial. Expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a wrapped control sample at the same temperature.

-

Thermal Stress: Transfer an aliquot to a vial and place it in an oven at 60°C for 24 hours.

-

Acidic Hydrolysis: Mix one part stock solution with one part 0.1 M HCl. Keep at room temperature for 24 hours.

-

Basic Hydrolysis: Mix one part stock solution with one part 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Neutral Hydrolysis: Mix one part stock solution with one part HPLC-grade water. Keep at room temperature for 24 hours.

-

-

HPLC Analysis:

-

After the designated stress period, dilute all samples (including the "Time 0" reference) to a suitable concentration (e.g., 50 µg/mL) with your mobile phase.

-

Analyze all samples by HPLC. A typical starting method would be a C18 column with a gradient elution of acetonitrile and water. Monitor at a wavelength where the parent compound has maximum absorbance.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the "Time 0" reference.

-

Calculate the percentage degradation by comparing the peak area of the parent compound.

-

Observe the formation of new peaks, which represent degradation products. Significant degradation under any condition confirms the compound's lability to that stressor.

-

This self-validating protocol provides definitive, batch-specific data on the stability of your compound, adding a layer of trustworthiness to your research.

Conclusion

This compound is a valuable but sensitive chemical reagent. Its stability is primarily challenged by light, followed by moisture and elevated temperatures. The lability of the C2-Br bond is the central feature governing its degradation pathways. By implementing stringent storage and handling protocols—specifically, by storing the compound under refrigerated (2-8°C), dark, dry, and inert conditions—researchers can significantly extend its shelf-life and ensure its purity. For critical applications, performing a forced degradation study is recommended to validate the stability of the material in-house, ensuring the highest level of scientific integrity.

References

-

Poonia, K., Kumar, S., & Kumar, R. (2015). Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones. Journal of Chemical and Pharmaceutical Research, 7(9), 564-570. [Link]

-

Singh, P., Kumar, D., & Kumar, N. (2017). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. [Link]

-

Singh, P., & Kumar, D. (2017). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. [Link]

-

Spectrum Chemical. (2008). Material Safety Data Sheet - 2-Bromo-2-nitropropane-1,3-diol. [Link]

-

Capot Chemical. (2026). MSDS of 2-(3-BROMO-2-OXO-PROPYL)-ISOINDOLE-1,3-DIONE. [Link]

-

ResearchGate. (n.d.). Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones | Request PDF. [Link]

-

Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). [Link]

-

Universal Biologicals. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2-Bromo-1,3-indandione. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chiralen.com [chiralen.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Versatility of the 1,3-Indandione Scaffold

An In-Depth Technical Guide to 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione: Synthesis, Reactivity, and Applications

The 1,3-indandione nucleus is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two carbonyl groups flanking an active methylene position bestow it with unique chemical and biological properties. Derivatives of 1,3-indandione have been investigated for a wide array of therapeutic applications, including as anticoagulants, anti-inflammatory agents, and antimicrobials.[1][2][3] The parent compound, 2-phenyl-1,3-indandione (phenindione), is a well-known oral anticoagulant that functions as a vitamin K antagonist.[4]

This guide focuses on a key synthetic intermediate, This compound . The introduction of a bromine atom at the 2-position transforms the relatively stable 2-phenyl-1,3-indandione into a highly versatile electrophilic building block. The C2-Br bond is susceptible to nucleophilic attack, making this compound an excellent precursor for the synthesis of a diverse range of more complex heterocyclic systems and substituted indandione derivatives. This document serves as a technical resource for researchers, providing a comprehensive overview of its synthesis, properties, reactivity, and its role in the development of novel chemical entities.

Synthesis and Mechanistic Insight

The preparation of this compound is typically a two-step process, starting from the synthesis of its non-brominated precursor, 2-phenyl-1H-indene-1,3(2H)-dione.

Step 1: Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione

The most common and efficient route involves a base-catalyzed Claisen condensation. The reaction proceeds by the condensation of a phthalate ester (like diethyl phthalate) with a compound containing an active methylene group, in this case, ethyl phenylacetate. The base, typically sodium methoxide or ethoxide, deprotonates the α-carbon of ethyl phenylacetate, generating a nucleophilic enolate which then attacks one of the carbonyl groups of the phthalate ester. Subsequent intramolecular cyclization and dehydration yield the 1,3-indandione core.

Step 2: Bromination of the 2-Phenyl Precursor

The second step involves the electrophilic substitution of the enolizable proton at the 2-position of the 1,3-dione ring with bromine. The reaction is typically carried out by treating 2-phenyl-1H-indene-1,3(2H)-dione with elemental bromine in a suitable solvent like chloroform or acetic acid.[5] The acidic proton at the C2 position is readily removed, and the resulting enolate attacks the bromine molecule to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Phenyl-1H-indene-1,3(2H)-dione

-

Elemental Bromine (Br₂)

-

Chloroform (CHCl₃), anhydrous

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolution: Dissolve 2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

-

Bromine Addition: In a dropping funnel, prepare a solution of elemental bromine (1.0-1.1 eq) in anhydrous chloroform. Add the bromine solution dropwise to the stirred solution of the indandione precursor over 30-60 minutes, ensuring the temperature remains below 10 °C. The disappearance of the bromine color indicates its consumption.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent like chloroform is critical to prevent unwanted side reactions of bromine with water.

-

Low Temperature Addition: The dropwise addition of bromine at low temperatures helps to control the exothermicity of the reaction and minimize the formation of poly-brominated byproducts.

-

Sodium Thiosulfate Wash: This step is essential for safety and purity, as it neutralizes the corrosive and toxic excess bromine.

Visualization of Synthesis Workflow

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1801-20-3 | [6] |

| Molecular Formula | C₁₅H₉BrO₂ | [7] |

| Molecular Weight | 301.14 g/mol | [7] |

| Appearance | Crystalline solid | General Observation |

| Melting Point | Not widely reported, varies with purity | - |

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic Protons (Indandione) | ~7.8 - 8.2 ppm (multiplet, 4H) |

| Aromatic Protons (Phenyl) | ~7.3 - 7.6 ppm (multiplet, 5H) | |

| ¹³C NMR | Carbonyl Carbons (C=O) | ~195 - 205 ppm |

| Aromatic Carbons | ~120 - 145 ppm | |

| Quaternary Carbon (C-Br) | ~60 - 70 ppm | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1710 - 1750 cm⁻¹ (strong, two bands) |

| Aromatic C-H Stretch | ~3050 - 3100 cm⁻¹ | |

| C-Br Stretch | ~550 - 650 cm⁻¹ |

| Mass Spec. | Molecular Ion Peak | Isotopic pattern for Br (M⁺ at m/z 300, M⁺+2 at m/z 302, ~1:1 ratio) |

Reactivity and Synthetic Utility

The primary utility of this compound lies in its role as an electrophilic intermediate. The bromine atom at the sterically hindered quaternary C2 position is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

A significant application is in the synthesis of fused heterocyclic systems. For instance, it undergoes cyclocondensation with 2-aminobenzenethiols to conveniently produce benzo[b]indeno[1,2-e][8][9]thiazin-11(10aH)-ones and related structures in good yields (70-85%).[5][8] This transformation is valuable as these complex heterocyclic scaffolds are often explored for their biological activities.

Visualization of Synthetic Applications

Caption: Reactivity of the title compound with various nucleophiles.

Experimental Protocol: Synthesis of Benzo[b]indeno[1,2-e][9][10]thiazin-11(10aH)-one Derivatives

This protocol is a representative example of the cyclocondensation reactions involving this compound.[5][8]

Materials:

-

This compound (1.0 eq)

-

Substituted 2-aminobenzenethiol (1.0 eq)

-

Ethanol, anhydrous

-

Reflux condenser and heating mantle

-

Round-bottom flask

Procedure:

-

Reaction Setup: Combine this compound and the corresponding 2-aminobenzenethiol in a round-bottom flask containing anhydrous ethanol.

-

Heating: Heat the mixture to reflux with constant stirring.

-

Reaction Monitoring: Monitor the reaction's progress via TLC. The reaction is typically complete within a few hours.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and dry it under vacuum. Further purification can be achieved by recrystallization if necessary.

Biological Significance of the 1,3-Indandione Core

While this compound is primarily a synthetic intermediate, the compounds derived from it and the broader class of 2-aryl-1,3-indandiones exhibit a range of important pharmacological properties.[2]

-

Anticoagulant Activity: This is the most well-documented activity for this class of compounds. Like warfarin, they inhibit the vitamin K epoxide reductase enzyme, which is crucial for the synthesis of active clotting factors.[4][10]

-

Anti-inflammatory and Analgesic Effects: Certain derivatives have shown anti-inflammatory and pain-relieving properties, although some also exhibit ulcerogenic side effects.[2]

-

Antimicrobial Activity: Fused heterocyclic systems synthesized from bromo-indandiones have been screened for their activity against various bacterial and fungal strains.[8][11]

-

Anti-cancer Potential: The rigid planar structure allows some derivatives to act as intercalating agents or enzyme inhibitors, leading to antiproliferative activity against selected cancer cell lines.[1]

Conceptual Visualization: Structure-Activity Relationships

Caption: SAR concept for 1,3-indandione derivatives.

Conclusion and Future Outlook

This compound is a pivotal molecule in synthetic organic chemistry. Its straightforward preparation and high reactivity make it an invaluable building block for creating molecular complexity. The ability to readily introduce nucleophiles at the C2 position opens pathways to novel derivatives of the pharmacologically significant 1,3-indandione scaffold. Future research will likely continue to exploit this reactivity to construct libraries of complex heterocyclic compounds for high-throughput screening in drug discovery programs, targeting areas from infectious diseases to oncology and neurodegenerative disorders.[1][12] Its utility ensures that it will remain a compound of high interest to synthetic and medicinal chemists.

References

-

Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. Available from: [Link]

-

Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. Available from: [Link]

-

Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. PubMed. Available from: [Link]

-

[Experience with a new anticoagulant: 2-phenyl-1,3-indanedione]. PubMed. Available from: [Link]

-

2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL 1,3-INDANEDIONE DERIVATIVES. ResearchGate. Available from: [Link]

-

Synthesis, complexation properties, antimicrobial and anticoagulant activity of 2-{3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-en-1-ylidene}-4-nitro-1H-indene-1,3(2H)-dione. ProQuest. Available from: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. National Center for Biotechnology Information (PMC). Available from: [Link]

-

2-Bromo-1,3-indandione. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. Available from: [Link]

-

Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones. ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of 1,3-Indandione derivatives as acetylcholinesterase inhibitors. Unical IRIS. Available from: [Link]

Sources

- 1. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jazanu.edu.sa [jazanu.edu.sa]

- 4. [Experience with a new anticoagulant: 2-phenyl-1,3-indanedione] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1801-20-3|this compound|BLD Pharm [bldpharm.com]

- 7. 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione | C15H9BrO2 | CID 14369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, complexation properties, antimicrobial and anticoagulant activity of 2-{3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-en-1-ylidene}-4-nitro-1<i>H</i>-indene-1,3(2<i>H</i>)-dione - ProQuest [proquest.com]

- 12. Synthesis and biological evaluation of 1,3-Indandione derivatives as acetylcholinesterase inhibitors [iris.unical.it]

An In-depth Technical Guide to 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, a versatile bicyclic dione with significant applications in organic synthesis. While a definitive historical account of its initial discovery remains elusive in contemporary literature, this document consolidates available scientific information on its synthesis, chemical properties, and utility as a synthetic intermediate.

The Indane-1,3-dione Scaffold: A Privileged Structure in Chemistry

The indane-1,3-dione core is a prominent structural motif in a vast array of organic compounds.[1] Its derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties.[2] The unique chemical reactivity of the dione functionality, coupled with the stability of the indane framework, makes these compounds valuable building blocks in medicinal chemistry and materials science. The parent compound, indane-1,3-dione, can be synthesized through various methods, with a common approach involving the base-catalyzed condensation of phthalic anhydride with ethyl acetate.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. This precursor is synthesized via a Claisen condensation between diethyl phthalate and ethyl phenylacetate, followed by hydrolysis and decarboxylation.

Synthesis of 2-phenyl-1H-indene-1,3(2H)-dione

The formation of 2-phenyl-1H-indene-1,3(2H)-dione involves the base-catalyzed condensation of an ester containing an α-proton with a diester.

Caption: Synthetic pathway for 2-phenyl-1H-indene-1,3(2H)-dione.

Bromination of 2-phenyl-1H-indene-1,3(2H)-dione

The introduction of a bromine atom at the 2-position of the indane-1,3-dione ring is a crucial step. This is typically achieved using a suitable brominating agent.

Caption: Bromination to yield the title compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Related Indane-1,3-dione Derivatives

| Property | 2-Bromo-1,3-indandione | 2-Bromo-2-(4-methylphenyl)-1H-indene-1,3(2H)-dione |

| Molecular Formula | C₉H₅BrO₂[3] | C₁₆H₁₁BrO₂[4] |

| Molecular Weight | 225.04 g/mol [3] | 315.16 g/mol [4] |

| Appearance | Solid (Expected) | Solid (Expected) |

| CAS Number | 7319-63-3[3] | 76475-65-5[4] |

Spectroscopic Characterization

Detailed spectroscopic data for the title compound is scarce. The following represents expected spectral characteristics based on analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) groups of the dione, typically in the region of 1700-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and the C-Br stretching vibration would appear at lower wavenumbers.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the phenyl and indane rings, likely in the range of 7.0-8.0 ppm.

-

¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbons (typically >190 ppm), aromatic carbons, and the carbon bearing the bromine atom.[3]

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Synthetic Applications

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds. The presence of the bromine atom at the α-position to the carbonyl groups makes it susceptible to nucleophilic substitution and a key precursor for cyclocondensation reactions.

A notable application is in the synthesis of fused heterocyclic systems. For instance, it undergoes cyclocondensation with 2-aminobenzenethiols to form benzo[b]indeno[1,2-e][3][5]thiazin-11(10aH)-ones.[5][6]

Caption: Application in heterocyclic synthesis.

The photoreactivity of similar 2-aryl-2-bromo-1H-indene-1,3(2H)-diones has also been investigated, revealing solvent-dependent formation of various photoproducts through homolytic cleavage of the C-Br bond.[7]

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on the synthesis of analogous compounds.[6]

Materials:

-

2-phenyl-1H-indene-1,3(2H)-dione

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Stirring apparatus

-

Reaction flask

Procedure:

-

Dissolve 2-phenyl-1H-indene-1,3(2H)-dione in chloroform in a reaction flask equipped with a magnetic stirrer.

-

Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature with continuous stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Self-Validation:

-

The purity of the synthesized compound should be assessed by thin-layer chromatography (TLC) and melting point determination.

-

Structural confirmation should be performed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be compared with expected values and data for related compounds.

Conclusion

This compound stands as a significant synthetic intermediate, providing a gateway to a variety of complex heterocyclic structures. While its early history is not extensively documented, its modern applications in organic synthesis are well-established. This guide provides a foundational understanding of its synthesis, properties, and reactivity, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

[5] Punia, R., & Mor, S. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. [Link]

[6] Author, A. A. (Year). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. [Link]

[4] PubChem. (n.d.). 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)-. National Center for Biotechnology Information. [Link]

[3] PubChem. (n.d.). 2-Bromo-1,3-indandione. National Center for Biotechnology Information. [Link]

[8] Chemsrc. (2025, August 21). 2-Bromo-1H-isoindole-1,3(2H)-dione. [Link]

[7] Author, A. A. (Year). Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones. ResearchGate. [Link]

[2] Author, A. A. (Year). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. [Link]

[9] Universal Biologicals. (n.d.). This compound (CS-0116873-1g). [Link]

[1] Author, A. A. (Year). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. [Link]

[10] Author, A. A. (Year). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Research Square. [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jazanu.edu.sa [jazanu.edu.sa]

- 3. 2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- | C16H11BrO2 | CID 323027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-1H-isoindole-1,3(2H)-dione | CAS#:2439-85-2 | Chemsrc [chemsrc.com]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Synthesis of Novel Heterocyclic and Substituted Derivatives from 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

Introduction: The Synthetic Versatility of a Privileged Scaffold